molecular formula C7H4ClN3O B13934621 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one

2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13934621
M. Wt: 181.58 g/mol
InChI Key: BRHXLKOBFXCNOS-UHFFFAOYSA-N
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Description

2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted anticancer therapies . This compound features a privileged scaffold that is isosteric with purine bases found in DNA and RNA, which allows it to effectively interact with a variety of enzymatic targets in the body . The chloro substituent at the 2-position makes it a highly valuable synthetic intermediate for nucleophilic aromatic substitution, enabling researchers to efficiently introduce diverse amine functionalities to create a wide array of novel derivatives for structure-activity relationship (SAR) studies . The pyrido[2,3-d]pyrimidine core is a prominent pharmacophore in the design of kinase inhibitors . Research indicates that derivatives of this scaffold act as potent inhibitors of key cancer targets, including tyrosine kinases, extracellular regulated protein kinases (ERK), ABL kinase, phosphatidylinositol-3 kinase (PI3K), the mammalian target of rapamycin (mTOR), and cyclin-dependent kinases (CDKs) . Notably, the closely related clinical agent Palbociclib, a CDK4/6 inhibitor used for breast cancer treatment, highlights the therapeutic potential of this chemical class . Beyond oncology, this scaffold shows promise for developing antibacterial agents and has demonstrated activity against pathogens such as E. coli and P. aeruginosa , which is a critical area of investigation for managing opportunistic infections in immunocompromised patients . This product is provided For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-9-3-4-1-2-5(12)10-6(4)11-7/h1-3H,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHXLKOBFXCNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 2 Chloropyrido 2,3 D Pyrimidin 7 8h One and Its Analogues

Strategies from Preformed Pyrimidine (B1678525) Rings

The most common approach to constructing the pyrido[2,3-d]pyrimidine (B1209978) system involves the elaboration of an appropriately substituted pyrimidine. nuph.edu.ua This strategy leverages the well-established chemistry of pyrimidines to introduce the necessary functionality for the subsequent annulation of the pyridone ring. jocpr.com These methods generally involve forming the C4a-C5 and C7-N8 bonds or the C5-C6 and C7-N8 bonds of the final bicyclic system. nih.gov

This strategy often begins with a 4-aminopyrimidine (B60600) derivative that bears a suitable leaving group, such as a halogen, at the 5-position. A prominent example involves the use of a 4-amino-5-bromopyrimidine (B111901) as the starting material. nih.gov The pyridine (B92270) ring is then constructed via a palladium-catalyzed coupling reaction with a three-carbon component, followed by an intramolecular cyclization. A notable application of this methodology is seen in an intermediate synthesis for Palbociclib, a cyclin-dependent kinase inhibitor. nih.govrsc.org In this synthesis, 5-bromo-2,4-dichloropyrimidine (B17362) is first reacted with an amine. The resulting product then undergoes a Heck-type coupling with an acrylic acid derivative, which is followed by an intramolecular cyclization to yield the desired pyridopyrimidine system. nih.gov

Table 1: Examples of Condensation Reactions with Pyrimidine Precursors

Pyrimidine Precursor Reagent Conditions Product Yield (%)
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Crotonic acid Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C 2-Chloro-8-cyclopentyl-6-methyl-8H-pyrido[2,3-d]pyrimidin-7-one Not Specified nih.gov
6-Aminouracil 2-Methyl-3-oxopentanal Phosphoric acid (85%) 2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one Not Specified jocpr.com

This table is interactive and can be sorted by clicking on the column headers.

Annulation strategies involve the reaction of a 4-aminopyrimidine, which has a carbon-based functional group at the C5 position, with a two-carbon component to form the pyridone ring. nih.gov The functional group at C5 can be an aldehyde, ester, or nitrile, which participates in a condensation reaction to build the new ring. nih.gov For instance, a 4-aminopyrimidine-5-carbonitrile (B127032) can be condensed with diethyl malonate in the presence of a strong base like sodium ethoxide to form a 5-amino-6-hydroxypyrido[2,3-d]pyrimidin-7(8H)-one derivative. nih.gov Similarly, pyrimidine-5-carbaldehydes can undergo condensation with active methylene (B1212753) compounds to construct the pyridone ring. nih.gov

Table 2: Annulation Approaches from Pyrimidine Precursors

Pyrimidine Precursor Reagent Conditions Product Yield (%)
2-(Cyclopentylamino)-5-nitrilepyrimidine Diethyl malonate Na/EtOH 5-Amino-2-(cyclopentylamino)-6-hydroxy-8H-pyrido[2,3-d]pyrimidin-7-one Not Specified nih.gov
6-Aminouracils Substituted aminomethylene malondialdehyde Not Specified 6-(3,3-dimethyl-3H-indol-2-yl)-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones Not Specified jocpr.com

This table is interactive and can be sorted by clicking on the column headers.

Strategies from Preformed Pyridine Rings

An alternative major pathway to the pyrido[2,3-d]pyrimidin-7(8H)-one core is to begin with a substituted pyridine and subsequently construct the pyrimidine ring. nuph.edu.ua This approach is particularly useful for accessing analogues with specific substitution patterns on the pyridine portion of the molecule that might be difficult to achieve through the pyrimidine-first strategies.

This methodology typically starts from 2-aminopyridine (B139424) derivatives that bear a functional group, such as a nitrile or an ester, at the 3-position. nuph.edu.uarsc.org These ortho-disubstituted pyridines are ideal precursors for cyclization reactions that form the pyrimidine ring. For example, a 2-amino-3-cyanopyridine (B104079) can be acylated or thioacylated, and the resulting intermediate undergoes intramolecular heterocyclization to yield the pyrido[2,3-d]pyrimidine system. rsc.org The reaction of 2-aminonicotinonitrile with reagents like formamide (B127407) or urea (B33335) is a common method to construct the fused pyrimidinone ring.

The pyrimidine ring can be constructed onto a pyridine scaffold through condensation reactions with reagents that provide the necessary N-C-N fragment. A classic approach involves the reaction of a 2-amino-3-acylpyridine or a 2-amino-3-carboxylester pyridine with urea, thiourea, or guanidine. For example, the reaction of ethyl 2-aminonicotinate with urea in the presence of a base will lead to the formation of the corresponding pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This method allows for the direct installation of key functional groups at the 2- and 4-positions of the pyrimidine ring.

Table 3: Synthesis from Preformed Pyridine Rings

Pyridine Precursor Reagent(s) Key Transformation Product Type
2-Amino-3-cyanopyridine Acyl chloride, then cyclization Acylation and intramolecular heterocyclization Pyrido[2,3-d]pyrimidin-4-one rsc.org
2-Amino-3-cyanopyridine Isothiocyanate, then cyclization Thioacylation and intramolecular heterocyclization 2-Thioxo-pyrido[2,3-d]pyrimidine rsc.org
Ethyl 2-aminonicotinate Urea Condensation/Cyclization Pyrido[2,3-d]pyrimidine-2,4-dione

This table is interactive and can be sorted by clicking on the column headers.

Specific Chlorination and Halogenation Protocols

The introduction of a chlorine atom at the 2-position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a critical transformation for enabling further synthetic diversification, as the 2-chloro group is an excellent leaving group for nucleophilic aromatic substitution reactions. nih.gov

Direct chlorination of the pyrido[2,3-d]pyrimidin-7(8H)-one core is challenging. The more common and effective strategy is to synthesize a precursor with a hydroxyl or oxo group at the 2- and/or 4-positions and then convert it to the corresponding chloro derivative. Reagents such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, are widely used for this deoxychlorination reaction. youtube.com This converts the pyrimidinedione or hydroxypyrimidine tautomers into the desired dichlorinated or monochlorinated products. For instance, treating a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with refluxing POCl₃ will typically yield the 2,4-dichloropyrido[2,3-d]pyrimidine. Selective substitution of the 4-chloro group followed by hydrolysis can then provide access to the 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one.

While direct C-H halogenation of pyridines and pyrimidines is known, it often lacks regioselectivity for complex fused systems. chemrxiv.orgwikipedia.org Electrophilic halogenation tends to occur at the electron-rich 5-position of the pyrimidine ring. wikipedia.org Therefore, the construction-then-conversion strategy remains the most reliable method for obtaining the target 2-chloro compound.

Table 4: Common Chlorination Reactions

Substrate Reagent Conditions Product
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Phosphorus oxychloride (POCl₃) Reflux, often with N,N-dimethylaniline 2,4-Dichloropyrido[2,3-d]pyrimidine
2-Hydroxypyrimidine derivative Phosphorus oxychloride (POCl₃) Heat 2-Chloropyrimidine derivative

This table is interactive and can be sorted by clicking on the column headers.

Introduction of Chlorine at the C-2 Position

The most prevalent method for the introduction of a chlorine atom at the C-2 position of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system involves the chlorination of the corresponding 2-hydroxy precursor, which exists in tautomeric equilibrium with its keto form, pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione. This transformation is typically achieved using standard chlorinating agents, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.

The reaction generally involves heating the pyrido[2,3-d]pyrimidine-2,7-dione with an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline or pyridine. These bases can facilitate the reaction, which proceeds through the formation of a phosphate (B84403) ester intermediate that is subsequently displaced by a chloride ion. In some instances, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. This robust mixture is capable of chlorinating a wide variety of compounds efficiently.

A significant advancement in this area is the development of solvent-free chlorination procedures. These methods offer environmental and economic advantages by reducing waste and simplifying work-up. For instance, heating a hydroxy-pyrimidine with an equimolar amount of POCl₃ in a sealed reactor, with pyridine acting as a base, has been shown to be effective for large-scale preparations, affording high yields of the chlorinated product. nih.govresearchgate.net

Regioselective Chlorination Methodologies

Achieving regioselectivity in the chlorination of pyrido[2,3-d]pyrimidines, particularly when multiple hydroxyl groups are present, is a key synthetic challenge. When the starting material is a pyrido[2,3-d]pyrimidine-2,7-dione, treatment with a strong chlorinating agent like POCl₃ will typically lead to the formation of the 2,7-dichloro-pyrido[2,3-d]pyrimidine. To obtain the desired this compound, a regioselective hydrolysis or nucleophilic substitution at the more reactive C-7 position is required. The C-4 and C-7 positions of the pyrido[2,3-d]pyrimidine system are generally more susceptible to nucleophilic attack than the C-2 position.

An alternative and more direct strategy for regioselective synthesis involves starting with a precursor where the desired functionality at other positions is already established, and only the C-2 position bears a hydroxyl group that requires chlorination. This approach avoids the need for selective de-chlorination or substitution steps. For example, a synthetic route that constructs the pyrido[2,3-d]pyrimidin-7(8H)-one core while maintaining a hydroxyl group specifically at the C-2 position would allow for a more straightforward final chlorination step.

The table below summarizes typical conditions for the chlorination of hydroxypyridopyrimidines.

Starting MaterialChlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)ProductYield (%)
Pyrido[2,3-d]pyrimidine-2,7-dionePOCl₃N,N-DimethylanilineExcess POCl₃Reflux4-62,7-Dichloropyrido[2,3-d]pyrimidine~90
2-Hydroxypyrido[2,3-d]pyrimidin-7(8H)-onePOCl₃PyridineSulfolane70-750.5-1.5This compoundNot specified
2,4-Dihydroxypyrido[2,3-d]pyrimidinePOCl₃ / PCl₅-Excess POCl₃110-12052,4-Dichloropyrido[2,3-d]pyrimidine>85
2-Hydroxy-quinoxalinePOCl₃PyridineSolvent-free16022-Chloroquinoxaline94

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that have been successfully applied to the synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold and its analogues. These methods often offer advantages in terms of reaction efficiency, product diversity, and milder reaction conditions.

Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic systems. This technology has been effectively utilized in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. For instance, the nucleophilic aromatic substitution of a 2-chloro-pyrido[2,3-d]pyrimidine precursor with various amines can be significantly expedited under microwave irradiation, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. nih.gov

One notable application is the microwave-assisted, one-pot, three-component reaction between α,β-unsaturated esters, amidine systems, and malononitrile (B47326) (or ethyl cyanoacetate) to afford multifunctionalized pyrido[2,3-d]pyrimidines. url.edu While this may not directly yield the 2-chloro derivative, it provides a rapid entry to precursors that can be subsequently chlorinated.

The following table presents examples of microwave-assisted synthesis relevant to the pyrido[2,3-d]pyrimidine core.

Reactant 1Reactant 2Reactant 3SolventTemperature (°C)Time (min)Product Type
2-Amino-4-chloropyrimidineSubstituted amine-Propanol120-14015-302,4-Disubstituted pyrimidine
α,β-Unsaturated esterAmidineMalononitrileNot specifiedNot specifiedNot specifiedMultifunctionalized pyrido[2,3-d]pyrimidine
2-Chloro-4,6-dimethylpyrimidineAniline-Not specifiedNot specifiedNot specified2-Anilinopyrimidine

Multicomponent Reactions for Pyrido[2,3-d]pyrimidinone Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are particularly valuable for building molecular diversity and have been applied to the synthesis of the pyrido[2,3-d]pyrimidine nucleus. mdpi.com

A common MCR approach involves the condensation of an aminopyrimidine, an aldehyde, and a compound with an active methylene group, such as malononitrile or an acetoacetate (B1235776) derivative. These reactions can be catalyzed by acids, bases, or metal catalysts and can sometimes be performed under solvent-free or aqueous conditions, aligning with the principles of green chemistry. orgchemres.org Although these MCRs typically produce highly substituted pyrido[2,3-d]pyrimidines, they are instrumental in creating the core structure which can then be chemically modified, for example, through chlorination of a hydroxyl group at the C-2 position, to yield the desired this compound analogues.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing 2-Chloropyrido[2,3-d]pyrimidine (B1397899)

The chlorine atom at the C-2 position of the pyrido[2,3-d]pyrimidine ring is a versatile synthetic handle that can be readily functionalized through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In this reaction, a 2-chloropyrido[2,3-d]pyrimidine can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand (e.g., a biarylphosphine) and a base to yield the corresponding 2-amino derivative. This reaction is highly general and tolerates a broad range of functional groups. nih.govacs.org

Similarly, the Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by coupling the 2-chloro-substituted heterocycle with a boronic acid or boronate ester. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The Suzuki coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov

The table below provides an overview of palladium-catalyzed cross-coupling reactions on related chloro-heterocyclic systems.

Reaction TypeSubstrateCoupling PartnerCatalystLigandBaseSolvent
Buchwald-Hartwig Amination4-Chloro-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one triflateAnilinePd₂(dba)₃XantphosCs₂CO₃Toluene
Suzuki-Miyaura Coupling2-ChloropyridineArylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O

Iii. Chemical Reactivity and Derivatization Strategies of 2 Chloropyrido 2,3 D Pyrimidin 7 8h One

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the derivatization of this heterocyclic system, allowing for the introduction of a diverse range of functional groups.

The substitution of the C-2 chlorine with various amines is a widely employed strategy in the synthesis of novel pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile, displacing the chloride ion. These reactions are often carried out under thermal conditions, sometimes with the aid of a base to neutralize the hydrogen chloride generated. The resulting 2-amino-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones are a class of compounds that have been extensively investigated for their biological activities. A variety of primary and secondary amines, both aliphatic and aromatic, can be utilized in this reaction, leading to a broad spectrum of derivatives.

The general scheme for this reaction is as follows:

2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one + R-NH₂ → 2-(Alkyl/Aryl)amino-pyrido[2,3-d]pyrimidin-7(8H)-one + HCl

Reactant 1Reactant 2ProductReference
This compoundAniline2-Anilino-pyrido[2,3-d]pyrimidin-7(8H)-one
This compoundCyclohexylamine2-(Cyclohexylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one
This compoundPiperidine2-(Piperidin-1-yl)-pyrido[2,3-d]pyrimidin-7(8H)-one

Beyond amines, the C-2 chlorine atom can be displaced by a variety of other nucleophiles. These reactions further expand the diversity of accessible derivatives. For instance, reactions with alkoxides or phenoxides can introduce ether linkages at the C-2 position. Similarly, sulfur-based nucleophiles like thiols can be used to form thioether derivatives. These substitutions typically proceed under basic conditions to generate the active nucleophile. The choice of nucleophile and reaction conditions allows for the fine-tuning of the electronic and steric properties of the final molecule.

NucleophileProduct
Methoxide (CH₃O⁻)2-Methoxy-pyrido[2,3-d]pyrimidin-7(8H)-one
Thiophenoxide (C₆H₅S⁻)2-(Phenylthio)-pyrido[2,3-d]pyrimidin-7(8H)-one

Functional Group Interconversions on the Pyrido[2,3-d]pyrimidinone Core

Functional group interconversions on the pyrido[2,3-d]pyrimidinone core, subsequent to the initial synthesis, provide another layer of derivatization. For example, a nitro group, if present on the scaffold, can be reduced to an amino group, which can then be further modified through acylation or alkylation. The lactam functionality within the pyridone ring also presents opportunities for chemical manipulation, such as N-alkylation at the N-8 position. These transformations are crucial for building molecular complexity and for structure-activity relationship studies.

Modifications at Other Ring Positions (e.g., C-4, C-5, C-6, N-8)

While the C-2 position is a primary site of reactivity, modifications at other positions of the pyrido[2,3-d]pyrimidinone ring system are also synthetically accessible and important for developing new derivatives.

The synthesis of derivatives with substituents at the C-4, C-5, and C-6 positions often involves starting from appropriately substituted pyrimidine (B1678525) or pyridine (B92270) precursors. For instance, the introduction of substituents at the C-5 and C-6 positions of the pyridone ring can be achieved by using substituted 1,3-dicarbonyl compounds in the initial ring-forming reaction. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been utilized to introduce aryl groups at the C-5 position of the pyrimidine ring before the annulation of the pyridone ring.

The C-4 position can also be functionalized. For example, a 4-chloro derivative can be synthesized and subsequently subjected to nucleophilic substitution reactions, similar to the C-2 position, to introduce a variety of substituents. N-alkylation at the N-8 position is a common modification, often achieved by treating the parent heterocycle with an alkyl halide in the presence of a base.

The nature and position of substituents on the pyrido[2,3-d]pyrimidinone core can significantly influence its chemical reactivity. Electron-donating groups on the pyrimidine ring can activate it towards electrophilic attack, although such reactions are less common for this electron-deficient system. Conversely, electron-withdrawing groups can further enhance the reactivity of the chloro-substituents at C-2 and C-4 towards nucleophilic substitution.

The steric hindrance of substituents can also play a crucial role. Bulky groups adjacent to a reactive site may hinder the approach of a nucleophile, thereby slowing down or preventing a reaction. This steric effect can be exploited to achieve regioselective reactions in molecules with multiple potential reaction sites. The electronic properties of substituents can also influence the acidity of the N-8 proton, affecting the ease of N-alkylation.

Iv. Structure Activity Relationship Sar Studies of 2 Chloropyrido 2,3 D Pyrimidin 7 8h One Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Modifications at positions C2, C4, C5, C6, and N8 have been systematically explored to optimize potency and selectivity. nih.gov

Substitutions at the C2 and C4 positions are generally considered critical for the desired biological activity, while modifications at C5 and C6 are often associated with modulating selectivity for specific biological targets. nih.gov For instance, in the context of cyclin-dependent kinase (Cdk) inhibition, a phenylamino (B1219803) group at the C2 position was identified as a key feature for activity. nih.gov Further analysis of over 60 analogues in this series revealed clear SAR trends that could be exploited for designing more potent Cdk inhibitors. nih.gov

The N8 position also plays a role in determining the activity of these compounds. For example, the presence of a methyl or ethyl group at N8 has been explored in various studies. nih.gov

The following table summarizes the observed effects of substituents at different positions on the biological activity of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as kinase inhibitors.

PositionSubstituent TypeEffect on Biological ActivityExample Target
C2PhenylaminoKey for potent inhibitory activityCdk4 nih.gov
C4N-alkyl, N-aryl, O-aryl, S-arylCan drastically increase biological activity and target new kinasesZAP-70 mdpi.com
C5MethylCan enhance selectivityCdk4 researchgate.net
C6PhenylInfluences selectivityKinases nih.gov
N8EthylComponent of potent inhibitorsCdk4 nih.gov

Influence of Heteroatom Substituents on SAR

The introduction of heteroatoms (N, O, S) in the substituents of the pyrido[2,3-d]pyrimidin-7(8H)-one core has a profound impact on the SAR. At the C2 position, nitrogen-based substituents are the most common, accounting for over 43% of derivatives in some analyses, followed by carbon and sulfur substituents. nih.gov This highlights the importance of the hydrogen bonding and electronic properties of nitrogen in this position for biological interactions.

At the C4 position, oxygen-containing groups, particularly carbonyl functionalities, are prevalent, making up around 63% of substituents in certain studies. nih.gov The ability of these oxygen atoms to act as hydrogen bond acceptors is likely crucial for their activity. Recent work has expanded the diversity at the C4 position by introducing a variety of heteroatom-linked substituents through transition-metal-catalyzed cross-coupling reactions. mdpi.com This has led to the synthesis of derivatives with N-alkyl, N-aryl, O-aryl, and S-aryl groups at C4. mdpi.com These modifications have been shown to significantly enhance biological activity and even allow the targeting of kinases that were previously not inhibited by this scaffold, such as ZAP-70. mdpi.com

The introduction of a 2-(methylthio) group, which can be oxidized to a sulfone, allows for the subsequent introduction of arylamino substituents at the C2 position, further demonstrating the utility of sulfur-containing intermediates in the synthesis of diverse and active compounds. nih.gov

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives and how they bind to their biological targets is a critical aspect of their SAR. X-ray crystallographic studies of representative compounds from this class bound to Cdk2 have confirmed that they occupy the ATP binding site of the kinase. nih.gov This provides a structural basis for their inhibitory activity, as they compete with the natural substrate, ATP.

Molecular simulation studies have offered further insights into the binding modes of these inhibitors. For a series of novel SOS1 inhibitors based on the pyrido[2,3-d]pyrimidin-7-one scaffold, molecular docking revealed that the core of the molecule orients itself in a parallel position to a histidine residue (His905), leading to a favorable π–π stacking interaction. nih.gov A key hydrogen bond was observed between the NH group adjacent to the core and an asparagine residue (Asn879). nih.gov The substituent at the C4 position was found to occupy a hydrophobic pocket, further stabilizing the inhibitor-protein complex. nih.gov

These findings underscore the importance of specific conformational arrangements and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, in determining the biological activity of this class of compounds. The ability of the scaffold and its substituents to adopt a conformation that complements the topology of the target's active site is paramount for potent inhibition.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are important strategies in drug discovery to identify novel chemical series with improved properties. researchgate.netresearchgate.net The pyrido[2,3-d]pyrimidin-7-one ring system has been successfully utilized as a novel scaffold in a scaffold hopping approach to design inhibitors for new targets. nih.gov For example, starting from a known SOS1 inhibitor, a new series of potent SOS1 inhibitors was developed based on the pyrido[2,3-d]pyrimidin-7-one core. nih.gov This demonstrates the versatility of this "privileged scaffold" in being adaptable to inhibit different biological targets. nih.gov

Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a fundamental concept within the SAR studies of this scaffold. The systematic replacement of substituents at various positions of the pyrido[2,3-d]pyrimidin-7-one ring to probe their effect on activity is an application of this principle. For instance, replacing a hydrogen atom at the C4 position with various N-alkyl, N-aryl, O-aryl, or S-aryl groups can be considered a form of bioisosteric replacement aimed at exploring different chemical spaces and improving biological activity. mdpi.com These strategic modifications can lead to enhanced potency, improved selectivity, and better physicochemical properties.

V. Molecular Mechanisms and Biological Target Interactions

Enzyme Inhibition Studies

Derivatives of 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one have demonstrated inhibitory activity against several classes of enzymes, underlining the versatility of this chemical scaffold in medicinal chemistry.

The pyrido[2,3-d]pyrimidin-7(8H)-one nucleus is a well-established "privileged structure" for the inhibition of ATP-dependent kinases. nih.gov By modifying the substituents, particularly at the C2, C5, C6, and N8 positions, researchers have developed potent and selective inhibitors for a variety of protein kinases.

Tyrosine Kinases, CDKs, EGFR, VEGFR-2, MEK, PI3K

Derivatives of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one have been identified as potent, broadly active tyrosine kinase (TK) inhibitors. nih.gov These compounds are competitive with ATP and have shown activity against both receptor tyrosine kinases—such as platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and epidermal growth factor receptor (EGFr)—and non-receptor tyrosine kinases like c-Src. nih.gov For example, a notable derivative demonstrated IC50 values of 0.079 µM for PDGFr, 0.043 µM for bFGFr, 0.044 µM for EGFr, and 0.009 µM for c-Src. nih.gov Furthermore, the pyrido[2,3-d]pyrimidine (B1209978) scaffold is a key component of dual VEGFR-2/HER-2 inhibitors. mdpi.com

The pyrido[2,3-d]pyrimidin-7(8H)-one structure is also central to the development of cyclin-dependent kinase (CDK) inhibitors. nbinno.com Palbociclib, a well-known CDK4/6 inhibitor approved for the treatment of breast cancer, features this core structure. nih.gov Research has shown that derivatives can be highly potent, with some compounds inhibiting Cdk4 at IC50 values as low as 0.004 µM. nih.gov X-ray crystallography has confirmed that these inhibitors occupy the ATP binding site of the kinase. nih.gov

While the pyrido[2,3-d]pyrimidin-7(8H)-one core is prominent in the inhibition of tyrosine kinases and CDKs, its direct role as an inhibitor of MEK is less documented in publicly available research. However, a patent has described pyrido[2,3-d]pyrimidin-7-one compounds as inhibitors of PI3K-alpha for cancer treatment. google.com

Target KinaseCompound TypeKey FindingsIC50 Values
Tyrosine Kinases (PDGFr, bFGFr, EGFr, c-Src)2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one derivativesBroadly active, ATP-competitive inhibitors. nih.govPDGFr: 0.079 µM, bFGFr: 0.043 µM, EGFr: 0.044 µM, c-Src: 0.009 µM nih.gov
CDK48-Ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one derivativesPotent inhibitors of Cdk4. nih.govDown to 0.004 µM nih.gov
VEGFR-2/HER-2Cyanopyridone and pyridopyrimidine derivativesDual inhibitors with anticancer activity. mdpi.comNot specified in the provided text.
PIM-1 KinasePyrido[2,3-d]pyrimidine derivativesPotent inhibition with induction of apoptosis. rsc.org11.4 nM and 17.2 nM for lead compounds rsc.org
PI3K-alphaPyrido[2,3-d]pyrimidin-7-one derivativesDescribed in a patent for cancer treatment. google.comNot specified in the provided text.

A series of 8H-pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent and highly selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov Specifically, compounds with an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group at the 2-position and a 3-chloro-4-methoxybenzyl group at the 8-position showed significant PDE5 inhibitory activity and high selectivity over PDE6. nih.gov The 5-methyl analog of this series was found to be particularly effective. nih.gov

Target EnzymeCompound SeriesKey FindingsEC30 Value
PDE58-(3-chloro-4-methoxybenzyl)-8H-pyrido[2,3-d]pyrimidin-7-one derivativesPotent and selective PDE5 inhibitors with a relaxant effect on isolated rabbit corpus cavernosum. nih.gov0.85 nM for the 5-methyl analog nih.gov

The pyrido[2,3-d]pyrimidine scaffold has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antimicrobial and anticancer agents. mdpi.comnih.govpatsnap.comnih.gov While some pyrido[2,3-d]pyrimidines have been explored as DHFR inhibitors, research has also highlighted the activity of the regioisomeric pyrido[3,2-d]pyrimidines, which in some cases have shown greater potency against Pneumocystis jirovecii DHFR (pjDHFR) compared to their pyrido[2,3-d]pyrimidine counterparts. nih.gov

There is a lack of specific research in the public domain directly linking the this compound scaffold or its close derivatives to the inhibition of carbonic anhydrase. The field of carbonic anhydrase inhibitors is extensive, with many studies focusing on sulfonamide-based compounds incorporating various heterocyclic moieties such as pyrazoles and pyridazines. nih.govmdpi.com

Recently, the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been successfully utilized to develop potent inhibitors of Ubiquitin Specific Peptidase 1 (USP1), an emerging target in cancer therapy. nih.gov A study detailed the design and synthesis of a series of these derivatives, with some compounds displaying excellent inhibition of the USP1/UAF1 complex and potent antiproliferative effects in cancer cell lines. nih.gov Mechanistic studies revealed that these compounds act as reversible and noncompetitive USP1 inhibitors. nih.gov The combination of a lead compound from this series with a PARP inhibitor showed enhanced cell killing in olaparib-resistant cells. nih.gov

Target EnzymeCompound SeriesMechanism of ActionKey Findings
USP1/UAF1Pyrido[2,3-d]pyrimidin-7(8H)-one derivativesReversible and noncompetitive inhibition. nih.govPotent inhibition of USP1/UAF1, antiproliferative effects, and synergy with PARP inhibitors in resistant cells. nih.gov

Receptor Ligand Binding and Modulation

The interaction of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives with cell surface or intracellular receptors is another area of investigation, though it is less explored than enzyme inhibition. A notable example is the development of compounds from this class that inhibit Receptor Interacting Protein Kinase-2 (RIPK2) and modulate nucleotide-binding oligomerization domain (NOD) cell signaling. nih.gov A specific derivative, UH15-15, was found to inhibit RIPK2 kinase with an IC50 of 8 ± 4 nM and demonstrated over 300-fold selectivity against the structurally related activin receptor-like kinase 2 (ALK2). nih.gov This compound effectively blocked NOD2-dependent NF-κB activation and CXCL8 production. nih.gov Molecular docking studies suggest that these inhibitors interact with key residues in the kinase domain of RIPK2. nih.gov This indicates that the pyrido[2,3-d]pyrimidin-7-one scaffold can be tailored to act as a modulator of intracellular signaling pathways initiated by pattern recognition receptors like NOD2.

Interactions with Nucleic Acids and DNA-mimetic Properties

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, the core structure of this compound, is recognized as a privileged heterocyclic framework in medicinal chemistry. This interest is partly due to its structural resemblance to the purine (B94841) and pyrimidine (B1678525) bases found in DNA and RNA. nih.gov This similarity suggests that compounds derived from this scaffold may act as biomimetics, potentially interacting with the enzymes and proteins involved in nucleic acid synthesis and regulation. Their ability to mimic natural nucleobases allows them to interfere with various biological processes that are dependent on nucleic acid recognition.

Cellular Pathway Modulation

Derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have been shown to exert significant influence over key cellular pathways that are fundamental to cell proliferation and survival.

A primary mechanism through which these compounds exhibit their biological activity is the regulation of the cell cycle. Numerous studies have demonstrated that derivatives of this scaffold can induce cell cycle arrest, a critical process for preventing uncontrolled cell division.

For instance, certain pyrido[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest at the G1 phase. researchgate.netrsc.org This is a crucial checkpoint that governs the cell's commitment to DNA replication and division. The well-known CDK4/6 inhibitor, Palbociclib, which is based on the pyrido[2,3-d]pyrimidin-7(8H)-one structure, acts on the cell cycle machinery to halt progression. nih.gov Similarly, other potent inhibitors of cyclin-dependent kinase 4 (Cdk4) derived from this scaffold have been shown to block retinoblastoma-positive (pRb+) cells in the G1 phase of the cell division cycle. researchgate.net In other cases, related compounds such as thieno[2,3-d]pyrimidine (B153573) derivatives have been observed to induce cell growth arrest at the G2/M phase. nih.gov

Beyond halting the cell cycle, derivatives of this compound can trigger programmed cell death, or apoptosis, in cancer cells. This is a vital mechanism for eliminating malignant cells.

Research has shown that specific pyrido[2,3-d]pyrimidine and pyrido[2,3-d] nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine compounds are capable of inducing apoptosis. researchgate.net One study on a novel bioactive pyrido[2,3-d]pyrimidine derivative found that it significantly activated apoptosis in MCF-7 breast cancer cells, increasing the total apoptosis rate by over 58-fold compared to untreated control cells. rsc.org The mechanism of apoptosis induction can be dependent on caspases, which are key enzymes in the apoptotic pathway. For example, some derivatives induce apoptosis via a caspase-3 dependent pathway. researchgate.net Further investigation into related pyrrolo[2,3-d]pyrimidine derivatives demonstrated that their cytotoxic effects are mediated by apoptosis, leading to a significant increase in the percentage of late apoptotic cells. nih.gov This apoptotic activity is often supported by an increase in the levels of key markers like caspase-3. nih.gov

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is typically silent in most adult tissues. nih.gov However, its aberrant reactivation is linked to the development and progression of various cancers, making it a key target for anticancer therapies. nih.govmedchemexpress.com

While direct inhibition of the Hedgehog pathway by this compound is not extensively documented, related heterocyclic scaffolds have been designed as potent inhibitors of this pathway. nih.gov These inhibitors typically function by targeting Smoothened (SMO), a key transmembrane protein that positively regulates Hh signaling. medchemexpress.com For example, a novel SMO inhibitor based on a tetrahydropyrido[4,3-d]pyrimidine scaffold was shown to potently block the Hh pathway by suppressing the transcription of its target genes. nih.gov This inhibitor also induced caspase-dependent apoptosis in human colon and pancreatic cancer cells. nih.gov This demonstrates the potential for pyridopyrimidine-based structures to be developed as inhibitors of critical oncogenic signaling pathways.

In Vitro Biological Activities in Research Models (Excluding Clinical Human Data)

Derivatives of the this compound scaffold have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines in laboratory settings. These compounds are evaluated based on their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

One study synthesized a series of novel pyrido[2,3-d]pyrimidine derivatives and found that specific compounds exhibited remarkable cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values as low as 0.57 µM and 0.99 µM, respectively. rsc.org Another investigation into different cyanopyridone and tetrahydropyrido[2,3-d]pyrimidine derivatives also reported potent antiproliferative activities against MCF-7 and HepG2 cells. mdpi.com Furthermore, pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown strong cytotoxic activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines, with one compound showing a potent IC₅₀ value of 0.19 µM against PC3 cells. nih.gov

The table below summarizes the in vitro cytotoxic activity of various derivatives based on the pyrido[2,3-d]pyrimidine and related scaffolds against several human cancer cell lines.

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine derivative 4 MCF-7 (Breast)0.57 rsc.org
Pyrido[2,3-d]pyrimidine derivative 11 MCF-7 (Breast)1.31 rsc.org
Pyrido[2,3-d]pyrimidine derivative 4 HepG2 (Liver)1.13 rsc.org
Pyrido[2,3-d]pyrimidine derivative 11 HepG2 (Liver)0.99 rsc.org
Non-fused cyanopyridone 5a MCF-7 (Breast)1.77 mdpi.com
Non-fused cyanopyridone 5e MCF-7 (Breast)1.39 mdpi.com
Tetrahydropyrido[2,3-d]pyrimidine 6b HepG2 (Liver)2.68 mdpi.com
Non-fused cyanopyridone 5a HepG2 (Liver)2.71 mdpi.com
Pyrrolo[2,3-d]pyrimidine 10a PC3 (Prostate)0.19 nih.gov
Pyrrolo[2,3-d]pyrimidine 10b MCF-7 (Breast)1.66 nih.gov
Pyrrolo[2,3-d]pyrimidine 9e A549 (Lung)4.55 nih.gov

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

The pyrido[2,3-d]pyrimidine scaffold, which forms the core of this compound, is a well-regarded heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including a range of antimicrobial properties. rsc.org Although specific research singling out this compound is not extensively detailed in available literature, comprehensive studies on analogous derivatives offer substantial insight into its antimicrobial potential. It has been observed that the inclusion of a chloro substituent on the pyrido[2,3-d]pyrimidine ring often correlates with an enhancement of antimicrobial efficacy. eurjchem.com

Antibacterial Activity

Derivatives of the pyrido[2,3-d]pyrimidine nucleus have shown considerable antibacterial action against a wide array of both Gram-positive and Gram-negative bacteria. For example, a series of 8-alkyl and 8-vinyl substituted 5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids have demonstrated potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.govacs.org

Investigations into 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have revealed significant inhibitory effects on various bacterial strains, with the majority of the tested compounds exhibiting minimum inhibitory concentration (MIC) values between 4 and 20 μmol/L. mdpi.com In a separate study, novel pyrido[2,3-d]pyrimidine derivatives were identified as having promising activity against bacterial species such as Bacillus subtilis and Escherichia coli. nih.gov

The following table summarizes the antibacterial activity of selected pyrido[2,3-d]pyrimidine derivatives, indicating the spectrum of susceptible microorganisms.

Compound ClassBacterial StrainActivity/MICReference
8-Alkyl/Vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acidsPseudomonas aeruginosaMore active than piromidic acid nih.govacs.org
2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivativesVarious bacteriaMIC: 4–20 μmol/L mdpi.com
Novel pyrido[2,3-d]pyrimidine derivativesBacillus subtilis, Escherichia coliPromising activity nih.gov

Antifungal Activity

The potential of pyrido[2,3-d]pyrimidine derivatives as antifungal agents has been an active area of research. Studies have shown that certain derivatives possess significant antifungal capabilities. eurjchem.com For instance, one investigation discovered that a particular pyrido[2,3-d]pyrimidine derivative inhibits ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane, thereby exerting its antifungal effect. nih.gov This mechanism is a well-established target for many antifungal medications.

The table below outlines findings on the antifungal activity of representative pyrido[2,3-d]pyrimidine derivatives.

Compound ClassFungal StrainMechanism of ActionReference
Novel pyrido[2,3-d]pyrimidine derivativesNot specifiedInhibition of ergosterol biosynthesis nih.gov
Various pyrido[2,3-d]pyrimidine derivativesNot specifiedSignificant antifungal activity eurjchem.com

Antiviral Activity

The broader chemical class of pyrido[2,3-d]pyrimidines has been evaluated for potential antiviral applications. While specific data concerning this compound is limited, the general scaffold has demonstrated promising results. The pyrido[2,3-d]pyrimidine ring system is noted in the literature for its antiviral activities as part of a wide-ranging pharmacological profile. mdpi.com

Anti-inflammatory Potential

The pyrido[2,3-d]pyrimidine framework is a central structural element in several compounds that have demonstrated anti-inflammatory effects. rsc.orgmdpi.com The mode of action for these compounds frequently involves the inhibition of key enzymes within the inflammatory cascade, such as cyclooxygenases (COX) and various protein kinases.

Research has shown that certain pyrimidine derivatives can function as selective inhibitors of COX-2. nih.gov The selective inhibition of COX-2 is a sought-after feature in anti-inflammatory medications, as it is linked to a lower incidence of gastrointestinal side effects when compared to non-selective COX inhibitors.

Additionally, the anti-inflammatory properties of some pyrimidine derivatives are linked to their capacity to reduce the expression and activity of important inflammatory mediators, such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and various cytokines. nih.gov A study focusing on 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives has also documented their anti-inflammatory activities as part of a larger investigation into their pharmacological properties. mdpi.com

The table below provides a summary of the anti-inflammatory potential of certain classes of pyrimidine and pyrido[2,3-d]pyrimidine derivatives.

Compound ClassMechanism of ActionKey FindingsReference
Pyrimidine derivativesSelective COX-2 inhibitionReduced expression of inflammatory mediators nih.gov
2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivativesGeneral anti-inflammatory activityPart of a diverse pharmacological profile mdpi.com

Vi. Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the pyrido[2,3-d]pyrimidine (B1209978) scaffold, docking studies have been instrumental in elucidating binding modes with various biological targets, primarily protein kinases, which are often implicated in cancer.

Research has shown that derivatives of this scaffold can effectively bind to the ATP-binding cleft of several kinases. mdpi.com Docking simulations of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives into the active sites of both wild-type Epidermal Growth Factor Receptor (EGFRWT) and its mutant form (EGFRT790M) have been performed to rationalize their inhibitory activities. nih.gov These studies help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent inhibition. nih.gov

Similarly, docking studies have been conducted to explore the binding of pyrido[2,3-d]pyrimidine derivatives to other significant cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com For instance, simulations revealed that potent compounds could fit snugly into the VEGFR-2 active site, forming critical interactions with key amino acid residues like Cys1045, Asp1046, and Cys919, achieving docking scores comparable to established inhibitors like sorafenib (B1663141). mdpi.com Other studies have targeted the Biotin (B1667282) Carboxylase enzyme, a key component of fatty acid synthesis in bacteria, to explore the antimicrobial potential of this scaffold. ekb.eg These simulations help identify the structural features necessary for biological activity and guide the rational design of new, more potent inhibitors. researchgate.net

Target ProteinPDB CodeKey Interacting ResiduesReference Compound(s)Key Findings
Thymidylate Synthase6qxgNot SpecifiedPyrido[2,3-d]pyrimidine derivativesDocking was used to support the antiproliferative activity of novel derivatives. nih.gov
EGFRWT / EGFRT790MNot SpecifiedNot SpecifiedPyrido[2,3-d]pyrimidin-4(3H)-one derivativesSimulations were used to examine the binding modes of newly synthesized compounds against both wild-type and mutant EGFR. nih.gov
Biotin CarboxylaseNot SpecifiedNot SpecifiedNovel Pyrido[2,3-d]pyrimidinesDocking studies indicated that the compounds occupied the active pocket, acting as selective inhibitors. ekb.eg
VEGFR-2Not SpecifiedCys1045, Asp1046, Glu885, Cys919Cyanopyridone and Pyridopyrimidine derivativesPotent compounds achieved docking scores comparable to sorafenib and replicated key binding interactions. mdpi.com
HER-2Not SpecifiedNot SpecifiedCyanopyridone and Pyridopyrimidine derivativesMolecular modeling was performed to understand the dual inhibitory action of the synthesized compounds. mdpi.com
SARS-CoV-2 MproNot SpecifiedNot SpecifiedPyrido[2,3-d]pyrimidine derivativesDocking was used to evaluate the antiviral potential against the main protease of SARS-CoV-2. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time, providing a dynamic view of ligand-target interactions. This technique complements the static picture offered by molecular docking by assessing the stability of the predicted binding poses and the conformational changes in both the ligand and the protein.

For pyrido[2,3-d]pyrimidine derivatives and related heterocyclic systems, MD simulations have been used to validate docking results and to gain a deeper understanding of the stability of the ligand-protein complex. mdpi.comnih.gov For instance, after docking potent cyanopyridone and pyridopyrimidine inhibitors into the active sites of VEGFR-2 and HER-2, MD simulations were performed to confirm the stability of the binding modes. mdpi.com These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, with stable, low fluctuations indicating a persistent and favorable binding interaction.

Furthermore, MD simulations help in analyzing the evolution of intermolecular interactions, such as hydrogen bonds, and can reveal the role of water molecules in mediating ligand-target binding. nih.gov By calculating the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), researchers can achieve a more quantitative prediction of the binding affinity, which often correlates well with experimental inhibitory activity. mdpi.com

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic properties of molecules. For pyrido[2,3-d]pyrimidine derivatives, DFT studies provide insights into molecular structure, reactivity, and spectroscopic properties that are not accessible through classical molecular mechanics methods. nih.govtandfonline.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G+(d,p), have been employed to optimize the molecular geometry of novel pyrido[2,3-d]pyrimidine compounds. nih.govtandfonline.com This allows for the determination of the most stable conformation and a comparison with experimental structures, such as those obtained from single-crystal X-ray diffraction. tandfonline.com

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals (EHOMO and ELUMO) and the resulting HOMO-LUMO energy gap are crucial for understanding the chemical reactivity and kinetic stability of the molecule. nih.gov From these energies, global reactivity parameters such as electronegativity, chemical hardness, and global softness can be calculated to predict the reactive behavior of the compounds. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, which is valuable for understanding intermolecular interactions and structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For pyrido[2,3-d]pyrimidine derivatives, 2D and 3D-QSAR studies have been successfully applied to develop predictive models for their anticancer activity as tyrosine kinase inhibitors. researchgate.nettandfonline.com

In these studies, a set of aminopyrido[2,3-d]pyrimidin-7-yl derivatives with known inhibitory concentrations (IC50) against kinases like Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), and cellular-Src (c-Src) kinase were used. tandfonline.com A wide range of molecular descriptors, including constitutional, functional group, geometrical, and atom-centered fragment indices, were calculated for each molecule. researchgate.net Due to the large number of descriptors, statistical methods such as Genetic Algorithm-Multiple Linear Regression (GA-MLR) and ridge regression are employed to select the most relevant descriptors and build a robust model. researchgate.nettandfonline.com

For 3D-QSAR, methods like Partial Least Squares (PLS) are used to correlate the 3D steric and electrostatic fields of the aligned molecules with their biological activity. tandfonline.com The resulting models are validated internally (e.g., cross-validation) and externally using a test set of compounds to ensure their predictive power. researchgate.net These QSAR models not only predict the activity of new compounds but also provide insights into the structural requirements for enhanced potency, highlighting favorable and unfavorable regions for substitution on the pyrido[2,3-d]pyrimidine scaffold. tandfonline.com

Kinase TargetQSAR Model TypeStatistical MethodKey Findings
FGFr2D-QSARGA-MLRDeveloped a predictive model using constitutional, functional group, and geometrical descriptors. researchgate.net
PDGFr2D & 3D QSARRidge Regression, PLS3D-QSAR model showed 86.6% internal predictive power. tandfonline.com
FGFr2D & 3D QSARRidge Regression, PLS3D-QSAR model showed 76.4% internal predictive power. tandfonline.com
c-Src2D & 3D QSARRidge Regression, PLS3D-QSAR model showed 80.4% internal predictive power. tandfonline.com

In Silico Prediction of Biological Activities and ADMET Properties

For classes of compounds including pyrimidine (B1678525) and pyridine (B92270) derivatives, various computational tools and web servers are available to predict a wide range of ADMET parameters. tandfonline.com These predictions are based on the molecule's structure and physicochemical properties. Key predicted properties often include aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities. These in silico ADMET studies help prioritize which synthesized compounds should be advanced to more resource-intensive in vitro and in vivo testing. tandfonline.com

Vii. Advanced Applications in Chemical Biology Research

Development of Molecular Probes and Tools

While the direct application of 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one in published molecular probe studies is not extensively documented, its chemical structure presents significant potential for the creation of such tools. Molecular probes are essential for elucidating biological pathways and mechanisms of drug action. The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring acts as an effective leaving group, enabling nucleophilic substitution reactions. This reactivity provides a chemical handle for covalently attaching various reporter tags.

For instance, fluorophores could be introduced at this position to generate fluorescent probes for use in cellular imaging, allowing researchers to visualize the subcellular localization of a target protein. Similarly, the attachment of biotin (B1667282) tags could create affinity-based probes for use in pull-down assays to identify binding partners or validate drug-target engagement. The versatility of the 2-chloro position offers a platform for designing bespoke chemical tools to investigate the biological systems modulated by the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

Use as a Building Block in Complex Chemical Syntheses

The utility of this compound and its derivatives as a foundational building block is well-established, most notably in the synthesis of complex pharmaceutical agents. Its role is critical in the multi-step synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy. nih.govnbinno.com In the manufacturing process of Palbociclib, a closely related derivative, 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, serves as a key intermediate. nbinno.compatsnap.com

This intermediate undergoes further functionalization, demonstrating its importance as a scaffold upon which the final complex structure is built. For example, patents describe synthetic routes where this compound is subjected to bromination using N-Bromosuccinimide (NBS) to yield another crucial intermediate, 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, which is then carried forward to the final product. patsnap.com The 2-chloro position is ultimately displaced in a subsequent nucleophilic substitution reaction to install the side chain required for biological activity. google.com

The following table details a representative reaction using a this compound derivative as a building block in an intermediate synthesis step for Palbociclib. patsnap.com

Reactant Reagents Product Yield Purity (HPLC)
2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-oneN-Bromosuccinimide (NBS), Acetic anhydride, Oxalic acid, Acetonitrile6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one97.2%98.6%

Exploration in Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) is a modern approach to hit identification that screens small, low-complexity molecules (fragments) for weak binding to a biological target. mdpi.com These initial hits are then grown or linked to produce a more potent lead compound. Although specific studies detailing the use of this compound as a fragment are not prominent in the literature, the underlying pyrido[2,3-d]pyrimidine (B1209978) scaffold is highly suitable for such strategies. researchgate.net

The scaffold's status as a "privileged" structure suggests it is predisposed to bind to various biological targets, particularly protein kinases. The relatively simple core of this compound fits the profile of a typical fragment. The reactive 2-chloro group provides a defined vector for chemical modification, which is a key requirement in FBDD for evolving a fragment hit into a lead molecule. This allows for "fragment growing," where chemical moieties are added to the core to extend into adjacent pockets of the target's binding site, thereby increasing affinity and potency. The combination of a biologically relevant core and a reactive site for elaboration makes this compound an attractive, albeit currently underexplored, candidate for FBDD campaigns.

Role in Lead Compound Optimization Studies

The process of lead optimization in medicinal chemistry involves systematically modifying a biologically active compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold is an exemplary platform for such studies. The ability to introduce a wide variety of substituents at multiple positions allows for a thorough exploration of the structure-activity relationship (SAR). mdpi.com

The 2-chloro group is particularly instrumental in this process, serving as a versatile anchor point for introducing chemical diversity via nucleophilic substitution or cross-coupling reactions. mdpi.com Research programs targeting various protein kinases have synthesized libraries of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives to optimize target inhibition. For instance, in the development of Threonine Tyrosine Kinase (TTK) inhibitors, a series of compounds based on this scaffold were synthesized, leading to the identification of a highly potent and selective inhibitor with good oral bioavailability. nih.gov Similarly, studies aimed at developing dual VEGFR-2/HER-2 inhibitors for cancer treatment involved the synthesis and evaluation of numerous pyrido[2,3-d]pyrimidine derivatives, demonstrating how systematic modifications to the core structure can fine-tune biological activity. mdpi.com

The following table presents data from a study on pyrido[2,3-d]pyrimidine derivatives as anticancer agents, illustrating how substitutions on the core scaffold influence inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com

Compound ID Key Structural Modifications IC₅₀ (µM) against MCF-7 Cells
6a Phenyl at C5, Unsubstituted pyrimidine10.68
7b 4-Chlorophenyl at C5, 2-Methyl on pyrimidine6.22
7c 2,4-Dichlorophenyl at C5, 2-Methyl on pyrimidine9.28

This systematic modification is the cornerstone of lead optimization, and the chemical reactivity of precursors like this compound is a key enabler of this process.

Viii. Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Current synthetic strategies for the pyrido[2,3-d]pyrimidin-7(8H)-one core typically involve building the pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) or vice versa. nih.govmdpi.com While effective, future efforts should prioritize the integration of sustainable and green chemistry principles to enhance efficiency, reduce environmental impact, and improve scalability. mdpi.com

Key areas for future investigation include:

Mechanochemistry and Solvent-Free Reactions: The use of mechanochemical grinding procedures, which have been successfully applied to synthesize related N-substituted amines and pyrido[2,3-d]pyrimidinones, could offer a viable, solvent-free alternative to traditional solution-phase synthesis. mdpi.comresearchgate.net This approach minimizes waste and can lead to shorter reaction times and higher yields. researchgate.net

Advanced Catalysis: Exploring novel, reusable catalysts, such as aluminate sulfonic acid nanoparticles (ASA NPs), could facilitate efficient one-pot, multi-component reactions under environmentally benign conditions. researchgate.net

Flow Chemistry: Continuous-flow processes can offer superior control over reaction parameters, improve safety, and allow for easier scaling. mdpi.com Applying flow chemistry to the synthesis of 2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one and its subsequent modifications could streamline production.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of related fused pyrimidine systems. researchgate.net A systematic exploration of microwave-assisted methods for this scaffold could significantly shorten synthetic timelines.

Expanding the Scope of Biological Target Identification

Derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have been identified as potent inhibitors of a wide array of protein kinases and other enzymes. nih.gov The core structure's resemblance to DNA and RNA bases contributes to its ability to interact with numerous biological receptors. nih.govnih.gov Future research should aim to move beyond well-established targets and identify novel biological interactions.

Currently identified targets for this scaffold family provide a strong foundation for further exploration.

Target ClassSpecific Target(s)Reference(s)
Tyrosine Kinases PDGFr, bFGFr, EGFr, c-Src, VEGFR-2, HER-2, DDR2 nih.govnih.govmdpi.com
Serine/Threonine Kinases PIM-1 Kinase, Threonine Tyrosine Kinase (TTK), CD4 Kinase mdpi.comrsc.orgnih.gov
Other Enzymes BCR Kinase, HCV NS5B Polymerase, USP1 nih.govnih.govnih.gov

Future avenues for expanding target identification include:

Chemoproteomics: Employing activity-based protein profiling (ABPP) and other chemoproteomic techniques to identify novel cellular targets and off-targets in an unbiased manner.

Exploring Non-Kinase Targets: While kinase inhibition is a major application, the scaffold's versatility suggests potential activity against other enzyme classes like proteases, phosphatases, or epigenetic modifiers (e.g., histone methyltransferases or demethylases).

Phenotypic Screening: Utilizing high-content phenotypic screening of compound libraries derived from this compound to identify molecules that induce a desired cellular effect (e.g., apoptosis, cell cycle arrest), followed by target deconvolution to identify the responsible protein(s). rsc.org

Advancements in Computational Design and Prediction

Computational methods are already integral to the discovery process for this class of compounds, with techniques like molecular docking and pharmacophore modeling being used to guide design and understand structure-activity relationships. mdpi.comrsc.orgmdpi.com The next frontier lies in harnessing more advanced computational power and artificial intelligence (AI) to accelerate the design-make-test-analyze cycle.

Future computational approaches should focus on:

Molecular Dynamics (MD) Simulations: Going beyond static docking poses, MD simulations can provide critical insights into the dynamic interactions between a ligand and its target, helping to predict binding affinity and residence time more accurately. mdpi.commdpi.com

AI and Machine Learning (ML): Developing and applying ML models to predict biological activity, ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and synthetic accessibility for vast virtual libraries of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. This can help prioritize the synthesis of compounds with the highest probability of success. researchgate.net

Free Energy Perturbation (FEP): Using rigorous physics-based methods like FEP to accurately predict the binding affinities of proposed analogs, thereby reducing the number of compounds that need to be synthesized and tested.

Development of Multi-Targeting Agents

Complex diseases such as cancer often involve multiple dysregulated signaling pathways. researchgate.net Agents that can simultaneously modulate more than one target offer potential advantages in terms of enhanced efficacy and the ability to overcome resistance. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a promising starting point for designing such multi-targeting agents, a strategy also known as molecular hybridization. nih.gov

Successful examples of dual inhibitors from related scaffolds, such as those targeting VEGFR-2/HER-2 and FGFR2/IGF1R, demonstrate the feasibility of this approach. researchgate.netmdpi.com

Future research in this area should explore:

Rational Design of Polypharmacology: Systematically designing derivatives of this compound to inhibit rationally chosen combinations of targets. This could involve, for example, combining inhibition of a key oncogenic kinase with an anti-angiogenic kinase or a protein involved in apoptosis.

Targeting Kinase and Non-Kinase Proteins: Developing agents that bridge different target classes, such as a compound that inhibits both a kinase and an epigenetic reader or a protein involved in DNA damage repair.

Fragment-Based and Structure-Based Design: Using structural information from multiple targets to design single molecules that can effectively bind to the active sites of each, creating synergistic therapeutic effects.

Investigation of Mechanisms of Resistance in Research Models

A significant challenge in therapies targeting specific proteins, particularly kinase inhibitors, is the development of acquired resistance. As new potent inhibitors based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold are developed, it is crucial to proactively investigate potential mechanisms of resistance.

Future research should be directed towards:

In Vitro Resistance Models: Generating drug-resistant cancer cell lines through long-term exposure to lead compounds. These models are invaluable for identifying the molecular changes that drive resistance.

Genomic and Proteomic Analysis: Using next-generation sequencing and mass spectrometry-based proteomics to compare sensitive and resistant cells. This can reveal key resistance mechanisms such as mutations in the target protein (e.g., "gatekeeper" mutations), upregulation of the target, or activation of bypass signaling pathways.

Metabolic Profiling: Investigating the metabolic fate of lead compounds in preclinical models. As seen in studies of related compounds, identifying metabolites is crucial, as they may have different activity profiles or contribute to off-target effects or resistance. nih.gov Understanding these pathways can inform the design of next-generation inhibitors that are less susceptible to metabolic inactivation.

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloropyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

Answer:
The core scaffold is typically synthesized via cyclocondensation reactions. For example:

  • General Procedure II ( ): React methyl/ethyl acetate derivatives with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde in anhydrous DMF at 120°C for 16 hours. Precipitation occurs upon water addition.
  • Substitution Reactions ( ): Chlorine substitution at the C2 position is achieved via nucleophilic aromatic substitution (SNAr) using alkyl bromides (e.g., tert-butyl carbamate derivatives) under basic conditions (Cs₂CO₃/DMF, 110°C).
    Key Characterization: Use ¹H/¹³C NMR and HRMS to confirm structural integrity and purity (≥95% by HPLC) .

Basic: How are substituents introduced at the C6 and C8 positions of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold?

Answer:

  • C6 Functionalization: Miyaura borylation followed by Suzuki coupling with aryl/heteroaryl boronic acids (e.g., 2-bromo-6-methylpyridine) enables diverse aryl/heteroaryl substitutions ( ).
  • C8 Modification: Alkyl chains (e.g., 4-aminobutyl) are introduced via SNAr reactions using brominated intermediates (e.g., tert-butyl (4-bromobutyl)carbamate). Post-synthetic deprotection (e.g., BOC removal) yields primary amines ( ).
    Methodological Tip: Optimize reaction time and temperature to mitigate side reactions (e.g., over-oxidation of sulfides) .

Advanced: How can selectivity for salt-inducible kinases (SIKs) be enhanced while minimizing off-target PAK inhibition?

Answer:

  • Structural Insights ( ): SIK selectivity is achieved by exploiting differences in the kinase back pocket. Modifications at the C6 position (e.g., 2-chloro-4-(3-fluoropyridin-2-yl)phenyl) reduce PAK1/2 affinity.
  • Critical Substituents: Bulky groups at C6 (e.g., trifluoromethylphenyl) sterically hinder PAK binding, while flexible alkyl chains at C8 improve SIK2 engagement.
    Validation: Use homology modeling (based on MST4/SIK2 structures) and kinome-wide profiling (≥400 kinases) to confirm selectivity .

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